(3S)-1-Nonen-3-ol
Description
Significance of Allylic Alcohols in Natural Product Chemistry
Allylic alcohols are organic compounds where a hydroxyl group (-OH) is attached to a saturated carbon atom that is adjacent to a carbon-carbon double bond. ebsco.combritannica.com This structural motif is a key functional group in a vast number of natural products and is crucial in organic synthesis for building complex molecules. ebsco.comumich.edu The unique positioning of the hydroxyl group imparts enhanced reactivity compared to typical alcohols, making them versatile intermediates in chemical transformations. ebsco.com
In natural product chemistry, the allylic alcohol moiety is found in a wide array of bioactive molecules, including those with demonstrated anticancer activities. nih.gov These compounds can influence biological systems through various mechanisms, such as modulating enzyme activity, inducing DNA damage, and inhibiting cell proliferation. nih.gov The reactivity of the allylic group allows it to be a good leaving group in substitution reactions, facilitating the formation of new chemical bonds and contributing to the biosynthesis and metabolic pathways of many natural compounds. ebsco.comwikipedia.org Furthermore, the oxidation of allylic alcohols is a strategic transformation in the synthesis of complex natural products. researchgate.net
Stereochemical Importance of (3S)-1-Nonen-3-ol Enantiomers
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of a compound. longdom.orgresearchgate.net Chiral molecules, which are non-superimposable mirror images of each other, are known as enantiomers. longdom.orgyoutube.com These enantiomers can have vastly different interactions with other chiral molecules in biological systems, such as enzymes and receptors, leading to distinct biological effects. longdom.orgmdpi.com
The importance of stereochemistry is well-documented for volatile compounds similar to 1-nonen-3-ol (B1582604). For instance, in the case of 1-octen-3-ol (B46169), a compound that attracts many mosquito species, the (R)-enantiomer is generally a more potent attractant than the (S)-enantiomer. nih.govf1000research.com Conversely, for the southern house mosquito, Culex quinquefasciatus, both enantiomers of 1-octen-3-ol act as repellents. f1000research.comresearchgate.net
For 1-nonen-3-ol, the chiral center at the C-3 position gives rise to two enantiomers: this compound and (3R)-1-Nonen-3-ol. The specific spatial orientation of the hydroxyl group in each enantiomer dictates how it interacts with biological receptors, which can lead to different sensory perceptions (odor and flavor) and distinct ecological roles, such as acting as specific insect attractants or pheromones. nih.gov While detailed comparative studies specifically on the enantiomers of 1-nonen-3-ol are less common in readily available literature than for its eight-carbon analog, the principles of stereospecificity observed in similar compounds strongly suggest that the (3S) and (3R) forms of 1-nonen-3-ol possess distinct biological activities.
Table 1: Comparison of Enantiomer-Specific Biological Activity in a Related Allylic Alcohol
| Compound | Enantiomer | Organism | Observed Biological Activity |
|---|---|---|---|
| 1-Octen-3-ol | (R)-(-)-1-Octen-3-ol | Various Mosquito Species | Potent Attractant nih.gov |
| 1-Octen-3-ol | (S)-(+)-1-Octen-3-ol | Various Mosquito Species | Weaker Attractant nih.gov |
Overview of Research Trajectories for this compound
Research involving 1-nonen-3-ol has generally followed trajectories common for natural volatile compounds. Initial research efforts often focus on the isolation and identification of the compound from natural sources, such as plants and fungi, to understand their chemical composition and characteristic aromas. nih.govnist.gov 1-Nonen-3-ol is recognized for its distinct earthy, mushroom-like, and green-oily aroma and is used as a flavoring and fragrance agent. thegoodscentscompany.com
Subsequent research has often moved towards chemical synthesis. The synthesis of allylic alcohols like 1-nonen-3-ol can be achieved through various methods, including Grignard reactions, such as the reaction of hexyl magnesium bromide with acrolein. chemicalbook.comorganic-chemistry.org Advances in synthetic organic chemistry have focused on developing stereoselective methods to produce specific enantiomers, like this compound, to allow for the detailed study of their unique biological properties.
A significant area of research for volatile compounds like 1-nonen-3-ol is in the field of chemical ecology. pherobase.com Studies investigate the role of such compounds as semiochemicals—chemicals that convey signals between organisms. pherobase.com This includes exploring their function as pheromones for insect communication or as kairomones that attract insects to host plants. The investigation into the enantiomer-specific attraction of similar compounds to insects highlights a key research trajectory: understanding how stereochemistry dictates these ecological interactions. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-non-1-en-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPJMHAPOQKGJ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123878-29-5 | |
| Record name | 1-Nonen-3-ol, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123878295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-NONEN-3-OL, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I2H1NU7B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereoselective Chemical Synthesis and Methodological Advances for 3s 1 Nonen 3 Ol
Traditional Synthetic Approaches to Racemic 1-Nonen-3-ol (B1582604)
Historically, the synthesis of 1-nonen-3-ol has been achieved through straightforward, non-stereoselective methods. A primary route involves the Grignard reaction, a fundamental carbon-carbon bond-forming reaction. In this approach, hexylmagnesium bromide, prepared from 1-bromohexane (B126081) and magnesium metal, is reacted with acrolein. The nucleophilic addition of the hexyl group to the aldehyde carbonyl group, followed by an aqueous workup, yields racemic 1-nonen-3-ol. nist.gov
Enantioselective Synthesis Strategies for (3S)-1-Nonen-3-olwikipedia.orgorgsyn.orgbeilstein-journals.orgmpg.deuni-duesseldorf.deresearchgate.net
The demand for enantiomerically pure compounds has driven the development of numerous stereoselective synthetic methods. These strategies are designed to produce a specific stereoisomer, such as (3S)-1-Nonen-3-ol, in high enantiomeric excess.
Chiral Catalyst-Mediated Transformationsbeilstein-journals.org
The use of chiral catalysts to induce enantioselectivity in reactions is a powerful strategy. For the synthesis of this compound, asymmetric reduction of 1-nonen-3-one (B1220672) is a key approach. This can be achieved using chiral borane (B79455) reagents, such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane ("Alpine-Borane"), derived from optically active α-pinene. orgsyn.org The steric environment of the chiral reagent favors the transfer of a hydride to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.
Another prominent example is the Noyori asymmetric transfer hydrogenation, which utilizes a chiral ruthenium catalyst. wikipedia.org This method has proven highly effective for the enantioselective reduction of a wide range of ketones. While specific application to 1-nonen-3-one is not extensively documented in the provided results, the generality of the method suggests its potential applicability.
Kinetic Resolution Techniques for 1-Nonen-3-olorgsyn.orgbeilstein-journals.org
Kinetic resolution is a process that separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer.
For racemic 1-nonen-3-ol, enzyme-catalyzed kinetic resolution is a particularly effective method. wikipedia.orgfrontiersin.org Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to selectively acylate one enantiomer of the alcohol. researchgate.netfrontiersin.org For instance, in the presence of an acyl donor like vinyl acetate, the lipase will preferentially catalyze the acylation of the (R)-enantiomer, leaving the (S)-enantiomer, this compound, unreacted and therefore enantiomerically enriched. frontiersin.org The efficiency of the resolution is often high, yielding the desired (S)-enantiomer with excellent enantiomeric excess. researchgate.net
Chemoenzymatic Synthesis of Chiral 1-Nonen-3-olorgsyn.org
Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve a target molecule that might be difficult to obtain by either method alone. rsc.orgresearchgate.netliverpool.ac.uk This approach leverages the high selectivity of enzymes for certain transformations.
A chemoenzymatic route to this compound can involve an initial chemical synthesis to produce racemic 1-nonen-3-ol, followed by an enzymatic kinetic resolution as described above. frontiersin.org For example, the racemic alcohol can be prepared via a Grignard reaction, and then subjected to lipase-catalyzed acylation to resolve the enantiomers. This combination of a robust chemical synthesis with a highly selective enzymatic step provides an efficient pathway to optically active this compound. rsc.org
Derivatization and Functionalization of this compound for Advanced Materials and Precursorsbeilstein-journals.orgethz.ch
The chiral center and the reactive hydroxyl and alkene functional groups of this compound make it a versatile precursor for the synthesis of more complex molecules and advanced materials.
The hydroxyl group can be readily converted into other functional groups. For example, it can be transformed into an ether or an ester. In one instance, (R)-(-)-1-nonen-3-ol, the enantiomer of the subject compound, was used in a rhodium-catalyzed reaction followed by treatment with a Lewis acid to create a key intermediate for the synthesis of complex natural products like K252a. beilstein-journals.orgcaltech.edu
The double bond offers another site for functionalization. It can undergo various addition reactions, such as epoxidation or dihydroxylation, to introduce new stereocenters with control of relative stereochemistry. For example, Sharpless asymmetric dihydroxylation could be employed to create diols with defined stereochemistry. scielo.br Furthermore, the alkene can participate in metathesis reactions, allowing for the construction of larger and more complex carbon skeletons. acs.org These derivatization and functionalization strategies open avenues for incorporating the chiral motif of this compound into polymers, liquid crystals, or as a chiral building block in the total synthesis of biologically active molecules. acs.org
Biological and Ecological Metabolism of 3s 1 Nonen 3 Ol
Biosynthetic Pathways of (3S)-1-Nonen-3-ol in Fungi
Fungi are significant producers of 1-nonen-3-ol (B1582604) and related eight-carbon (C8) and nine-carbon (C9) volatile organic compounds (VOCs). These compounds are often associated with the characteristic aromas of mushrooms and molds. sigmaaldrich.comresearchgate.netoeno-one.eu The biosynthesis of 1-nonen-3-ol in fungi primarily occurs through the enzymatic oxidation of polyunsaturated fatty acids. researchgate.netresearchgate.net
Fatty Acid Oxidation Mechanisms (e.g., Linoleic Acid Pathway)
A key pathway for the biosynthesis of 1-nonen-3-ol and the related compound 1-octen-3-ol (B46169) in fungi involves the oxidation of linoleic acid. researchgate.netresearchgate.netnih.govjmb.or.kr Linoleic acid, an eighteen-carbon polyunsaturated fatty acid, undergoes enzymatic reactions that lead to the formation of hydroperoxides. In the case of 1-octen-3-ol biosynthesis from linoleic acid, the intermediate is typically 10-hydroperoxide (10-HPOD) nih.govnih.gov, although some pathways might involve 13-hydroperoxide (13-HPOD) in other organisms nih.gov. While 1-nonen-3-ol is a C9 compound and 1-octen-3-ol is a C8 compound, they share similar biosynthetic routes involving fatty acid oxidation. The precise fatty acid precursor for 1-nonen-3-ol in fungi is not as extensively documented as for 1-octen-3-ol, but it is likely to involve related unsaturated fatty acids.
Enzymatic Catalysis in 1-Nonen-3-ol Biosynthesis (Lipoxygenase, Hydroperoxide Lyase)
The enzymatic conversion of fatty acids to 1-nonen-3-ol and related volatiles in fungi involves key enzymes, particularly lipoxygenase (LOX) and hydroperoxide lyase (HPL). researchgate.netnih.govjmb.or.krresearchgate.net Lipoxygenases catalyze the oxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides. researchgate.netnih.gov Subsequently, hydroperoxide lyases cleave these hydroperoxides into volatile aldehydes, ketones, and alcohols. researchgate.netresearchgate.net
In the well-studied biosynthesis of 1-octen-3-ol from linoleic acid in fungi like Agaricus bisporus, a fatty acid dioxygenase (AbLOX) and a hydroperoxide lyase (AbHPL) are involved. AbLOX converts linoleic acid to 10-HPOD, and AbHPL cleaves 10-HPOD to yield 1-octen-3-ol and 10-oxodecanoic acid. nih.govnih.govmdpi.com While specific enzymatic details for 1-nonen-3-ol biosynthesis in fungi are less available in the provided context, it is reasonable to infer a similar enzymatic system involving LOX and HPL acting on a nine-carbon or longer fatty acid precursor.
Influence of Environmental Factors on Fungal 1-Nonen-3-ol Production
The production of volatile organic compounds, including 1-nonen-3-ol, by fungi is influenced by various environmental factors. acs.orgaaem.pl These factors can include the composition of the growth medium, temperature, humidity, and the presence of other microorganisms or substrates. For instance, the presence of linoleic acid in the culture medium can enhance the production of related volatile alcohols like 1-octen-3-ol in Penicillium camemberti. researchgate.net High humidity has also been shown to favor the growth of certain fungi and their production of volatile compounds like 1-octen-3-one (B146737) and 1-octen-3-ol. oeno-one.eu Variations in substrate can also affect volatile production by fungi. aaem.pl
Biosynthesis of this compound in Plant Systems
While fungi are prominent producers, (Z)-3-nonen-1-ol, an isomer of 1-nonen-3-ol, has also been identified in plant systems. biosynth.comnih.govfrontiersin.org (Z)-3-Nonen-1-ol is found in the gland cells of plants and has been noted for potential insecticidal properties and inhibition of soybean lipoxygenase. biosynth.com Several C9 alcohols, including 3-nonen-1-ol, have been detected at relatively high levels in certain cucumber varieties. frontiersin.org The biosynthesis of these compounds in plants is also linked to the lipoxygenase pathway, similar to fungal systems, involving the oxidation of unsaturated fatty acids. mdpi.com Glycosylation is a natural biological process in plants that can involve compounds like 1-octen-3-ol, suggesting that related C9 alcohols like 1-nonen-3-ol might also exist in glycosidic forms in plants. mdpi.com
Microbial Degradation Pathways Involving 1-Nonen-3-ol as an Intermediate
1-Nonen-3-ol has been observed as an intermediate in the microbial degradation of certain compounds. For example, Bordetella avium strain MAM-P22, isolated from petroleum refinery wastewater, was found to degrade naphthalene, with 1-nonen-3-ol being one of the intermediate compounds detected during this process. gavinpublishers.comresearchgate.netresearchgate.net This indicates that certain microorganisms can metabolize other substances, leading to the transient formation of 1-nonen-3-ol within their metabolic pathways.
Interspecies Metabolic Interplay of 1-Nonen-3-ol
1-Nonen-3-ol and related fungal volatile organic compounds can play roles in interspecies interactions. Fungal VOCs, including 1-octen-3-ol, can function as semiochemicals for arthropods, acting as attractants or deterrents. acs.orgnih.govresearchgate.netresearchgate.net While the specific role of 1-nonen-3-ol in such interactions is less detailed in the provided information compared to 1-octen-3-ol, it is plausible that it also contributes to the complex chemical communication occurring between fungi, plants, and insects in various ecosystems. The presence of 1-nonen-3-ol in both fungal and plant systems, along with its potential involvement in microbial degradation, highlights its participation in broader ecological metabolic cycles.
Semiochemical and Chemoecological Roles of 3s 1 Nonen 3 Ol and Its Enantiomers
Insect Chemoreception and Behavioral Responses to 1-Nonen-3-ol (B1582604) Enantiomers
Insects utilize a diverse array of chemical cues for essential behaviors such as host location, mate finding, and avoiding threats. 1-Nonen-3-ol and its enantiomers are among the volatile organic compounds that elicit specific responses in various insect species, mediated by their olfactory systems.
Attractant Properties in Arthropod Vectors (e.g., Mosquitoes, Tsetse Flies, Grain Beetles)
1-Nonen-3-ol, particularly in combination with carbon dioxide, is known to attract several species of biting insects, including mosquitoes and tsetse flies. wikipedia.orgmade-in-china.comresearchgate.netperflavory.comfrontiersin.org This attractant property has led to its use in insect traps for monitoring and control purposes. wikipedia.orgmade-in-china.comperflavory.com
Studies have investigated the differential attractiveness of the enantiomers of 1-octen-3-ol (B46169) (a related compound with an 8-carbon chain) to mosquitoes, showing species-specific responses. For instance, R-1-octen-3-ol was found to be attractive to some mosquito species, while S-1-octen-3-ol was not, or elicited different behavioral responses. researchgate.netfrontiersin.org This suggests that the stereochemistry of 1-nonen-3-ol may also be crucial in determining its attractant effects on different insect species.
For grain beetles such as Oryzaephilus surinamensis, Oryzaephilus mercator, and Ahasverus advena, both enantiomers of 1-octen-3-ol have been shown to be attractive. researchgate.netresearchgate.net Tsetse flies (Glossina morsitans and Glossina pallidipes) are also attracted to both enantiomers of 1-octen-3-ol. researchgate.netresearchgate.net
Repellent Activities of 1-Nonen-3-ol
While known for its attractant properties for some insects, 1-nonen-3-ol and related compounds can also exhibit repellent activities, often in a dose-dependent manner or depending on the insect species. nih.govnih.gov For example, 1-nonen-3-ol has been described as a repellent agent. nih.gov
Research on Culex quinquefasciatus mosquitoes demonstrated that while low concentrations of racemic 1-octen-3-ol were attractive, higher concentrations (1% and 10%) were repellent. nih.gov Both R- and S-1-octen-3-ol enantiomers were found to be repellent at a 1% dose, indicating that repellency is not limited to a specific stereoisomer. nih.gov
In bark beetles, 1-octen-3-ol has been shown to be potentially repellent and can interrupt the response of beetles to their aggregation pheromones. researchgate.net
Influence on Insect Olfactory Receptor Neurons and Proteins (e.g., OR1A1, OR2W1, Chemosensory Proteins)
Insect chemoreception is mediated by olfactory receptor neurons (ORNs) that express specific odorant receptors (ORs) and are supported by proteins like chemosensory proteins (CSPs). researchgate.netmdpi.comresearchgate.netoup.com These proteins are involved in the detection and binding of volatile organic compounds.
Studies on Culex quinquefasciatus have identified odorant receptors sensitive to 1-octen-3-ol enantiomers. nih.gov CquiOR118b, highly expressed in maxillary palps, showed selectivity towards R-1-octen-3-ol, while CquiOR114b, expressed in antennae, showed higher preference for S-1-octen-3-ol. nih.gov This suggests that different ORs can mediate the responses to specific enantiomers.
Chemosensory proteins (CSPs) are thought to transport hydrophobic chemicals to olfactory receptors. researchgate.net Studies on the alfalfa plant bug, Adelphocoris lineolatus, have shown that certain host-related semiochemicals, including (Z)-3-hexen-1-ol (a related alcohol), have high binding affinity with their CSPs and elicit significant electroantennogram responses. researchgate.net While direct data on 1-nonen-3-ol binding to specific insect CSPs or ORs like OR1A1 or OR2W1 were not extensively found, the general mechanism of olfactory reception involving ORs and CSPs is relevant to how insects detect and respond to 1-nonen-3-ol.
Role in Alarm Pheromone Systems and Host Recognition Cues
Semiochemicals like 1-nonen-3-ol can function within complex chemical communication systems, including alarm pheromones and host recognition. 1-Nonen-3-ol has been described as a repellent agent and is considered a semiochemical compound. nih.gov
In some insect species, fatty acid derivatives, including alcohols like 1-nonen-3-ol, are used as pheromones in communication. uliege.be For instance, (Z)-3-nonen-1-ol, a related compound, is produced by gregarious males of Schistocerca americana and is involved in sexual behavior as an anti-aphrodisiac and in synchronizing sexual development. uliege.be This compound, along with others, is released by males in agglomerations of Schistocerca piceifrons and is related to female mating partner evaluation pheromones, although they did not show attractive or repellent effects in that specific context. uliege.be
In the context of host recognition, volatile compounds emitted by plants, including 1-octen-3-ol, can serve as cues for insects to locate suitable hosts. made-in-china.comfrontiersin.orgresearchgate.netscielo.br For blood-feeding arthropods, 1-octen-3-ol is a widely studied kairomone that helps them locate vertebrate hosts. frontiersin.org
(3S)-1-Nonen-3-ol as a Fungal Semiochemical in Ecological Networks
Fungi are significant producers of volatile organic compounds, including 1-nonen-3-ol and 1-octen-3-ol, which contribute to their characteristic odors, often described as moldy or mushroomy. biodiversitylibrary.orgthegoodscentscompany.comresearchgate.netnih.gov 1-Octen-3-ol is a common fungal volatile and functions as a semiochemical for many arthropod species. researchgate.netnih.gov It is produced by various mold species and mushrooms. wikipedia.orgbiodiversitylibrary.orgmade-in-china.com
These fungal volatile organic compounds can influence the behavior of other organisms in ecological networks. For example, fungal VOCs, including 1-octen-3-ol, are known to attract insects. researchgate.netresearchgate.net This attraction can be part of complex interactions, potentially involving spore dispersal or fungivory.
Plant-Insect Chemical Interactions Mediated by 1-Nonen-3-ol
Plants emit a variety of volatile organic compounds that mediate interactions with insects, influencing behaviors such as pollination, herbivory, and attracting natural enemies of herbivores. researchgate.netscielo.brfrontiersin.org 1-Nonen-3-ol and related compounds like 1-octen-3-ol are found in plant volatile profiles and can play a role in these interactions. researchgate.netscielo.brulisboa.pt
1-Octen-3-ol has been identified in the volatile profiles of plants visited by insects and is considered a plant volatile involved in mediating insect behavior. researchgate.net An increase in the concentration of 1-octen-3-ol was observed in soybean plants when they were mechanically damaged or infested by the Mexican soybean weevil, Rhyssomatus nigerrimus. scielo.br This suggests that the emission of 1-octen-3-ol can be induced by plant damage and may play a role in the plant's interaction with herbivores.
The presence of 1-nonene (B85954) (a related compound) has also been shown to affect tritrophic interactions involving maize, aphids, and ladybirds, indicating the broader importance of nonene derivatives in plant-insect interactions. frontiersin.orgnih.gov
Implications for Biological Control and Pest Management Strategies
Semiochemicals, including pheromones and allelochemicals, play a crucial role in the behavior and ecology of insect pests, offering potential for non-toxic pest management solutions. indianfarmer.net These chemical signals can be utilized in various strategies, such as monitoring, mass trapping, mating disruption, and attract-and-kill techniques, contributing to effective and environmentally safe integrated pest management (IPM) programs. indianfarmer.netresearchgate.net
While 1-octen-3-ol (octenol) is a well-established attractant for various hematophagous arthropods, including many mosquito species, particularly when combined with carbon dioxide (CO2), 1-nonen-3-ol has also been investigated for its effects on insect behavior. nih.govnih.gov Studies have shown that 1-nonen-3-ol can act as a repellent for certain insects. For instance, 1-nonen-3-ol has been disclosed for use in repelling house flies (Musca domestica L.). google.com This repellent property suggests a potential application in push-pull strategies, where pests are repelled from crops or desired areas and simultaneously attracted to traps or treated zones.
The effectiveness of semiochemicals in pest control can be influenced by factors such as the release rate of the chemical and the specific enantiomer presented. plantprotection.pl Research on other related compounds, like 1-octen-3-ol, has highlighted the importance of chirality, with certain insect species showing differential responses to the (R)- and (S)-enantiomers. For example, some mosquito species exhibit a preference for the (R)-(-)-1-octen-3-ol enantiomer. nih.govresearchgate.net While the specific enantiomeric effects of this compound on a wide range of pests require further detailed investigation, the known enantioselectivity in insect olfaction for related compounds suggests that the stereochemistry of 1-nonen-3-ol is likely a critical factor in its biological activity and potential application in pest management. nih.gov
Although research specifically detailing the pest management implications of the (3S) enantiomer of 1-nonen-3-ol is limited in the provided search results, related studies on other nonenols and similar compounds offer insights into potential applications. For example, (Z)-3-nonen-1-ol has been described as a repellent agent in the literature. nih.gov This indicates that related nonenol isomers can influence insect behavior in ways relevant to pest control.
Furthermore, the use of plant-derived volatile organic compounds (VOCs), which include alcohols like nonenols, is gaining traction as an environmentally friendly approach in pest management. researchgate.netnih.gov These natural compounds can influence insect behavior, acting as attractants, repellents, or disruptors of mating and oviposition. indianfarmer.netplantprotection.plresearchgate.net The identification of 1-octen-3-ol in the volatile profiles of plants visited by insects like Vespa velutina underscores the role of such alcohols in mediating plant-insect interactions and their potential as targets for developing sustainable pest management strategies. researchgate.net
The application of semiochemicals in pest management often involves their use in traps for monitoring insect populations or for mass trapping to reduce pest numbers directly. indianfarmer.netresearchgate.netplantprotection.pl Understanding the specific behavioral responses of target pests to this compound and its enantiomers is crucial for developing effective trapping or repellent strategies.
While the provided information highlights the repellent potential of 1-nonen-3-ol and the general importance of semiochemicals and enantioselectivity in pest management, detailed research findings specifically on the application of this compound in biological control strategies are not extensively available within the search results. Further research is needed to fully elucidate the specific roles and optimal applications of this compound and its enantiomers in integrated pest management programs.
Data Table:
Based on the available information, a detailed data table specifically for the pest management implications of this compound is not feasible due to the limited specific data provided in the search results for this particular enantiomer. However, the general concept of using nonenols as repellents is noted. google.comnih.gov
| Compound | Organism Affected | Observed Effect | Potential Application in Pest Management | Source |
| 1-Nonen-3-ol | House flies (Musca domestica) | Repellent | Repellency (e.g., in candles) | google.com |
| (Z)-3-Nonen-1-ol | Apis mellifera (Honeybees) | Repellent agent | Potential repellent in volatolomics study | nih.gov |
Advanced Analytical Methodologies for the Characterization of 3s 1 Nonen 3 Ol in Complex Matrices
Chromatographic Separation Techniques for 1-Nonen-3-ol (B1582604) and its Stereoisomers (e.g., GC-MS with chiral columns, SPME-GC)
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 1-nonen-3-ol. researchgate.net To separate the enantiomers, (3S)-1-nonen-3-ol and (3R)-1-nonen-3-ol, the use of chiral capillary columns is essential. scispace.com These columns contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer, leading to their separation. For instance, enantioselective GC-MS has been successfully used to determine the stereochemistry of related compounds like 1-octen-3-ol (B46169) in various matrices. scispace.comsun.ac.za The choice of the specific chiral column, such as those with derivatized β-cyclodextrins, can significantly influence the separation efficiency. gcms.cz
Solid-phase microextraction (SPME) coupled with gas chromatography (SPME-GC) is a valuable technique for sample preparation, especially for extracting volatile and semi-volatile compounds from complex matrices. researchgate.net This method allows for the pre-concentration of analytes, thereby increasing the sensitivity of the subsequent GC analysis. SPME-GC-MS has been employed to analyze volatile organic compounds (VOCs) in a variety of samples, including agricultural products and biological systems where 1-nonen-3-ol may be present. researchgate.netfrontiersin.org
The combination of these techniques allows for both the qualitative identification and quantitative measurement of 1-nonen-3-ol and its stereoisomers. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, while the chiral gas chromatograph separates the enantiomers based on their retention times. researchgate.net
Table 1: Chromatographic Conditions for the Analysis of Related Chiral Alcohols
| Parameter | GC-MS with Chiral Column | SPME-GC |
| Column Type | Chiral capillary column (e.g., RtβDex sa) gcms.cz | Standard capillary column (e.g., DB-Wax) google.com |
| Stationary Phase | Derivatized cyclodextrin gcms.cz | Phenylmethylsilicone or similar orgsyn.org |
| Carrier Gas | Helium sun.ac.zagoogle.com | Helium google.com |
| Injection Mode | Split scispace.com | Splitless/Split |
| Detection | Mass Spectrometry (MS) scispace.comsun.ac.za | Mass Spectrometry (MS) or Flame Ionization Detector (FID) researchgate.net |
| Application | Enantiomeric separation of chiral alcohols scispace.comgcms.cz | Analysis of volatile organic compounds in various matrices researchgate.netfrontiersin.org |
Spectroscopic Elucidation of this compound Structure and Purity (e.g., NMR, IR)
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-nonen-3-ol would exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3600 cm⁻¹), the C=C stretch of the alkene (around 1640-1680 cm⁻¹), and the C-H stretches of the aliphatic chain. orgsyn.orgorgsyn.org These spectral features provide confirmatory evidence for the presence of the key functional groups in the molecule.
Table 2: Spectroscopic Data for 1-Nonen-3-ol and Related Compounds
| Spectroscopic Technique | Key Features for 1-Nonen-3-ol |
| ¹H NMR | Signals for vinyl protons (H-1, H-2), carbinol proton (H-3), and hexyl chain protons. orgsyn.orgorgsyn.org |
| ¹³C NMR | Signals for carbons of the vinyl group, the carbon bearing the hydroxyl group, and the hexyl chain carbons. orgsyn.orgorgsyn.org |
| IR Spectroscopy | Broad O-H stretching band (alcohol), C=C stretching band (alkene), C-H stretching bands (alkane). orgsyn.orgorgsyn.org |
Volatolomics and Metabolomics Approaches in 1-Nonen-3-ol Research
Volatolomics and metabolomics are "omics" disciplines that involve the comprehensive analysis of volatile organic compounds (VOCs) and metabolites in a biological system, respectively. mdpi.comfrontlinegenomics.com These approaches are crucial for understanding the biological context and significance of this compound.
Volatolomics studies often utilize techniques like GC-MS to create a profile of all the volatile compounds emitted by an organism or present in a sample. pakbs.orgresearchgate.net In this context, 1-nonen-3-ol has been identified as a volatile component in various plants and food products. pakbs.orgmdpi.com By comparing the volatolomic profiles of different samples, researchers can identify key compounds, including this compound, that may be associated with specific traits, such as flavor, aroma, or plant defense mechanisms. mdpi.com
Metabolomics provides a broader picture by analyzing the complete set of small-molecule metabolites. frontiersin.orgfrontlinegenomics.com Non-targeted metabolomics aims to identify and quantify as many metabolites as possible to find differences between sample groups. frontiersin.org Targeted metabolomics focuses on a specific set of known metabolites. frontlinegenomics.com These approaches can reveal the metabolic pathways in which this compound is involved, either as a precursor, product, or signaling molecule. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and GC-MS are commonly employed in metabolomics studies. mdpi.com
Bioanalytical Assays for Receptor Binding and Chemoresponse Profiling (e.g., Electroantennogram, Fluorescent Binding Assays)
To understand the biological activity of this compound, particularly its role as a semiochemical, specialized bioanalytical assays are employed. These assays measure the interaction of the compound with olfactory receptors and the resulting physiological response.
The electroantennogram (EAG) technique is a powerful tool for measuring the olfactory response of insects to volatile compounds. nih.govnih.gov It involves placing electrodes on an insect's antenna and measuring the change in electrical potential upon exposure to an odorant. oup.com A significant EAG response to this compound would indicate that the insect's olfactory system can detect this compound. frontiersin.org EAG studies have been used to screen a wide range of plant volatiles, including related compounds like 1-octen-3-ol, to identify those that are biologically active for specific insect species. nih.govfrontiersin.org
Fluorescent binding assays are used to study the binding affinity of a ligand, such as this compound, to specific olfactory receptors or odorant-binding proteins (OBPs). mdpi.comnih.gov In a typical competitive binding assay, a fluorescent probe is displaced from the binding site of the receptor or OBP by the test compound. The change in fluorescence intensity is measured to determine the binding affinity (often expressed as a dissociation constant, Ki, or an IC50 value). mdpi.com This technique allows for the identification of specific receptors that bind to this compound and can help to elucidate the molecular basis of its perception. researchgate.netnih.gov
Table 3: Bioanalytical Assays for Chemoresponse Profiling
| Assay | Principle | Information Obtained |
| Electroantennogram (EAG) | Measures the overall electrical response of an insect antenna to a volatile compound. nih.govoup.com | Indicates if a compound is detected by the olfactory system and provides a relative measure of sensitivity. nih.govmdpi.com |
| Fluorescent Binding Assay | Measures the binding of a ligand to a receptor or binding protein by monitoring changes in fluorescence. mdpi.comnih.gov | Determines the binding affinity (e.g., Ki, IC50) of a compound to a specific receptor or OBP. mdpi.comnih.gov |
3s 1 Nonen 3 Ol in Food Chemistry and Biological Systems Beyond Direct Semiochemistry
Contribution of 1-Nonen-3-ol (B1582604) to Volatile Flavor Profiles in Fermented Products and Agricultural Commodities
(3S)-1-Nonen-3-ol, an unsaturated aliphatic alcohol, is a notable contributor to the complex aroma profiles of various fermented foods and agricultural products. vulcanchem.comnih.gov Its sensory characteristics are often described as green, earthy, mushroom-like, fatty, and somewhat metallic. vulcanchem.comscent.vn This compound, along with its related C9 alcohols and ketones, plays a significant role in shaping the flavor of a diverse range of items, from wine and cheese to fruits and vegetables.
Beyond fermented goods, 1-nonen-3-ol is a naturally occurring volatile in a variety of agricultural commodities. It has been identified in mature peach leaves, seedless watermelon, and different peach cultivars, where it contributes to their characteristic aromas. unipi.itucanr.edunih.gov For instance, in seedless watermelon, 3-nonen-1-ol, along with other C9 aldehydes, is among the most abundant volatile compounds, contributing to melon, cucumber, and green sensory notes. ucanr.edu The (3S)-enantiomer is specifically isolated from Petasites japonicus, a plant native to East Asia, where it imparts a sweet, earthy scent. vulcanchem.com
The sensory perception of 1-nonen-3-ol is concentration-dependent and influenced by the food matrix. While it can provide pleasant earthy and mushroom notes, in other contexts, it can be perceived as a metallic off-flavor. scent.vnresearchgate.net The (R)-enantiomer, in particular, is noted for its mushroom, cheesy, and fruity aroma. leffingwell.com
Table 1: Presence and Sensory Contribution of 1-Nonen-3-ol in Various Food Products
| Food Product | Specific Isomer/Form | Associated Aroma/Flavor | Reference(s) |
| Wine (general) | 1-Nonen-3-ol | Fresh mushroom (off-odor), melon, fatty, green | researchgate.netoeno-one.eu |
| Tomato Wine | (Z)-3-Nonen-1-ol | Part of overall volatile profile | mju.ac.th |
| Fermented Bayberry Juice | (Z)-3-Nonen-1-ol | Cucumber | oup.com |
| Chinese Bacon (Larou) | 1-Nonen-3-ol | Characteristic volatile | mdpi.com |
| Chinese Light-Style Liquor | 1-Nonen-3-ol | Part of flavor fingerprint | asm.org |
| Peach (leaves and fruit) | (Z)-3-Nonen-1-ol | Part of volatile profile | unipi.itnih.gov |
| Seedless Watermelon | 3-Nonen-1-ol | Melon, cucumber, green | ucanr.edu |
| Petasites japonicus | This compound | Sweet, earthy | vulcanchem.com |
| Cheese | (R)-1-Nonen-3-ol | Cheesy, fruity | leffingwell.com |
Biochemical Pathways Leading to 1-Nonen-3-ol in Food Systems (e.g., Lipid Oxidation)
The formation of 1-nonen-3-ol in food systems is primarily a result of lipid degradation, specifically through the oxidative breakdown of polyunsaturated fatty acids (PUFAs). mdpi.com This process can occur through enzymatic or non-enzymatic pathways, with lipid oxidation being the central mechanism. mdpi.comhmdb.ca
The key precursor for C9 compounds like 1-nonen-3-ol is linoleic acid, an abundant omega-6 fatty acid found in many plant and animal-based foods. wikipedia.org The biochemical cascade leading to 1-nonen-3-ol generally involves the following steps:
Initiation : The process begins with the abstraction of a hydrogen atom from a methylene (B1212753) group adjacent to a double bond in the linoleic acid molecule. This forms an alkyl radical. nih.gov
Propagation : The alkyl radical reacts with molecular oxygen to form a highly reactive peroxy radical. This radical can then abstract a hydrogen atom from an adjacent lipid molecule, propagating a chain reaction. nih.gov
Hydroperoxide Formation : The peroxy radical is converted into a fatty acid hydroperoxide. In the case of linoleic acid, lipoxygenase (LOX) enzymes can catalyze the formation of specific hydroperoxide isomers, such as 10-hydroperoxyoctadecadienoic acid (10-HPODE). wikipedia.orgnih.gov
Cleavage : The fatty acid hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) enzyme. This cleavage breaks the carbon chain, yielding shorter-chain volatile compounds. The cleavage of 10-HPODE, for instance, can produce 1-octen-3-ol (B46169) and 10-oxodecanoic acid. wikipedia.orgnih.gov While the primary product of this specific cleavage is often the C8 compound 1-octen-3-ol, related pathways involving different hydroperoxides or subsequent enzymatic steps can lead to the formation of C9 compounds. mdpi.com
Reduction : The cleavage often results in an aldehyde or ketone, such as 1-nonen-3-one (B1220672). This ketone can then be reduced by an oxidoreductase enzyme to form the corresponding alcohol, 1-nonen-3-ol. nih.gov
This enzymatic pathway is well-documented in fungi, such as mushrooms (Agaricus bisporus), where it is responsible for the characteristic "mushroom alcohol" aroma. nih.govnih.govresearchgate.net In plants, similar lipoxygenase-mediated pathways are responsible for the generation of a wide array of volatile compounds, including 1-nonen-3-ol, which can act as defense signals or contribute to the plant's aroma. vulcanchem.com
Non-enzymatic lipid oxidation, also known as autoxidation, can also generate 1-nonen-3-ol, particularly during food processing, heating, and storage. mdpi.comrsc.org Thermal oxidation, such as in the heating of chicken fat, accelerates the breakdown of lipids, leading to the formation of numerous volatile compounds, including alcohols like (Z)-3-nonen-1-ol. rsc.orgresearchgate.net In this context, the composition of fatty acids in the food matrix is critical; a higher proportion of unsaturated fatty acids leads to a greater potential for the formation of these oxidation products. researchgate.net
Table 2: Key Enzymes and Precursors in the Biosynthesis of 1-Nonen-3-ol
| Precursor | Key Enzymes | Intermediate Product | Final Product | Biological Context | Reference(s) |
| Linoleic Acid | Lipoxygenase (LOX) | Fatty Acid Hydroperoxides (e.g., 10-HPODE) | 1-Nonen-3-one | Fungi (e.g., Mushrooms), Plants | wikipedia.orgnih.gov |
| Fatty Acid Hydroperoxides | Hydroperoxide Lyase (HPL) | 1-Nonen-3-one | 1-Nonen-3-ol (after reduction) | Fungi, Plants | wikipedia.orgnih.gov |
| 1-Nonen-3-one | Oxidoreductase | - | 1-Nonen-3-ol | Fungi | nih.gov |
Interactions of 1-Nonen-3-ol with Biological Systems at the Molecular Level (e.g., enzyme modulation)
While primarily known for its sensory properties, 1-nonen-3-ol and structurally similar compounds can interact with biological systems at a molecular level, including modulating enzyme activity. Although direct research on this compound's specific enzyme modulation in food systems is limited, studies on related C8 and C9 alcohols and ketones provide insights into potential interactions.
The biosynthesis of 1-nonen-3-ol itself is a cascade of enzymatic reactions, indicating a direct interaction with enzymes like lipoxygenases, hydroperoxide lyases, and oxidoreductases. nih.govnih.gov The stereochemistry of the molecule, specifically the (3S) configuration, is critical for its biological activity and sensory perception, suggesting a high degree of specificity in its interaction with enzyme active sites or receptor proteins. vulcanchem.complos.org The chiral center at the C-3 position is crucial for the proper recognition by odorant receptors, as demonstrated in studies on the mosquito Aedes aegypti with the related compound 1-octen-3-ol. plos.org This highlights the importance of molecular topography in the interaction between these volatile compounds and biological macromolecules.
Structurally similar alkenols have been noted for their potential antimicrobial and anti-inflammatory activities, which would inherently involve interactions with microbial enzymes or cellular signaling pathways. vulcanchem.com For example, 1-octen-3-ol has been shown to possess antimicrobial properties against various food-related bacteria and pathogenic fungi. nih.gov The mechanism of this antimicrobial action involves disrupting cell membrane integrity and inhibiting key cellular processes.
Furthermore, as a product of lipid peroxidation, 1-nonen-3-ol is part of the broader family of oxylipins. hmdb.ca Oxylipins are known to act as signaling molecules in various biological systems, including fungi, plants, and animals. researchgate.net In fungi, for instance, 1-octen-3-ol can act as a self-inhibitor for primordium formation in mushrooms, suggesting an interaction with developmental pathways. researchgate.net
Table 3: Potential Molecular Interactions of 1-Nonen-3-ol and Related Compounds
| Interacting Molecule/System | Type of Interaction | Potential Effect | Reference(s) |
| Odorant Receptors | Binding to receptor proteins | Elicitation of sensory perception (smell) | plos.org |
| Lipoxygenase (LOX) | Substrate for biosynthesis | Formation of hydroperoxides | nih.govnih.gov |
| Hydroperoxide Lyase (HPL) | Substrate for biosynthesis | Cleavage of hydroperoxides to form aldehydes/ketones | nih.govnih.gov |
| Oxidoreductase | Substrate for biosynthesis | Reduction of ketones to alcohols | nih.gov |
| Microbial Cell Membranes | Disruption of membrane integrity | Antimicrobial activity | nih.gov |
| Fungal Developmental Pathways | Signaling molecule (as an oxylipin) | Inhibition of primordium formation (in mushrooms) | researchgate.net |
Role of 1-Nonen-3-ol in Microbial Interactions in Food Ecosystems
In the complex microbial ecosystems of food, volatile compounds like 1-nonen-3-ol can act as signaling molecules and antimicrobial agents, influencing the growth and behavior of bacteria and fungi.
The production of 1-nonen-3-ol by certain fungi, such as Penicillium species, can impact the surrounding microbial community. oeno-one.euresearchgate.net Its presence in wine, for example, is often linked to the growth of spoiler fungi on grapes, indicating its role as a metabolic byproduct that can signify the presence of these microorganisms. oeno-one.eu
Beyond being a metabolic marker, there is evidence that related compounds possess direct antimicrobial properties. Studies on undecan-3-one and undecan-3-ol, which are structurally similar to C9 compounds, have demonstrated fungistatic activity, particularly against molds like Aspergillus niger. termedia.pltermedia.pl This suggests that 1-nonen-3-ol could play a role in competitive interactions between different microbial species in a food matrix, potentially inhibiting the growth of competing organisms. For instance, 1-octen-3-ol has shown strong antibacterial activity, especially against Gram-positive bacteria, and can also inhibit fungal growth and spore germination. nih.gov
The influence of microbial communities on the production of volatile compounds, including 1-nonen-3-ol, is also evident. In naturally fermented mutton sausage, the abundance of certain bacterial genera, such as Staphylococcus and Psychrobacter, was positively correlated with the production of key volatile compounds, including 1-octen-3-ol, a close structural relative of 1-nonen-3-ol. nih.gov This indicates that the metabolic activities of the dominant microflora in a fermented food directly contribute to the final flavor profile, including the generation of C8 and C9 alcohols.
Furthermore, volatile compounds produced by fungi can be used to differentiate between toxigenic and non-toxigenic strains. aaem.pl While not specifically demonstrated for 1-nonen-3-ol, the profile of volatile secondary metabolites, which includes a variety of alcohols, ketones, and aldehydes, can serve as a marker for fungal activity and potentially mycotoxin production. aaem.pl
Future Research Directions and Translational Perspectives for 3s 1 Nonen 3 Ol
Unexplored Biosynthetic Pathways and Enzymatic Mechanisms
The complete biosynthetic pathway for (3S)-1-Nonen-3-ol remains to be fully elucidated. It is hypothesized to originate from the oxidation of fatty acid precursors, potentially through lipoxygenase (LOX) pathways, as observed in the perennial herb Petasites japonicus. vulcanchem.com Research on the analogous C8 compound, 1-octen-3-ol (B46169), provides a strong model for future investigation. In fungi like Agaricus bisporus, the biosynthesis of 1-octen-3-ol involves the sequential action of a lipoxygenase and a hydroperoxide lyase (HPL) on linoleic acid. nih.govwikipedia.org
Future research should focus on identifying the specific C9 fatty acid precursor and the key enzymes responsible for the creation of this compound. The central hypothesis is that a specific LOX enzyme catalyzes the introduction of a hydroperoxy group onto a nonenoic acid, followed by cleavage via an HPL to yield an intermediate that is subsequently reduced to this compound. The stereospecificity of the final alcohol suggests the involvement of a highly selective oxidoreductase.
Key research questions include:
What is the primary C9 fatty acid substrate for the biosynthesis?
Which specific lipoxygenase and hydroperoxide lyase enzymes are involved, and what are their substrate specificities?
What is the identity of the reductase that imparts the (S)-configuration at the C3 position?
Advanced techniques such as isotope labeling studies, transcriptomics of organisms known to produce the compound (e.g., P. japonicus, the fungus Daldinia eschscholtzii acs.org), and heterologous expression of candidate genes in hosts like yeast or E. coli will be instrumental in mapping this pathway.
Novel Synthetic Methodologies for Enantiomerically Pure 1-Nonen-3-ol (B1582604)
While racemic 1-nonen-3-ol can be synthesized, the development of efficient and scalable methods for producing the enantiomerically pure (3S) form is a critical goal for accurately studying its biological functions. Current literature suggests potential routes such as the hydroxy-directed epoxidation of 1-nonene (B85954) followed by enzymatic resolution or asymmetric hydrogenation. vulcanchem.com
Future synthetic strategies should leverage modern advances in asymmetric synthesis.
Table 1: Potential Novel Synthetic Approaches for this compound
| Methodology | Description | Potential Advantages |
|---|---|---|
| Asymmetric Ketone Reduction | The reduction of the corresponding ketone, 1-nonen-3-one (B1220672), using chiral catalysts or reducing agents. This is analogous to the synthesis of optically active 1-octyn-3-ol (B1346985) using reagents like B-3-pinanyl-9-borabicyclo[3.3.1]nonane. orgsyn.org | High enantioselectivity, established precedent for similar molecules. |
| Chemoenzymatic Synthesis | This approach combines chemical synthesis to create a racemic or prochiral precursor with an enzymatic step to achieve high enantiopurity. For example, using a lipase (B570770) for kinetic resolution of racemic 1-nonen-3-ol or an alcohol dehydrogenase for asymmetric reduction of the ketone. | High stereoselectivity under mild conditions, potential for greener processes. vulcanchem.comexeter.ac.uk |
| Sharpless Asymmetric Dihydroxylation | Application of the Sharpless methodology on a suitable diene precursor could establish the required stereocenter, which can then be elaborated to the final product. scielo.br | A powerful and well-documented method for creating chiral diols, which are versatile synthetic intermediates. |
| Organocatalysis | The use of small chiral organic molecules to catalyze the asymmetric addition of an organometallic reagent to a suitable aldehyde, establishing the chiral alcohol center directly. | Avoids the use of toxic or expensive heavy metals, often operates under mild conditions. |
Developing these novel methodologies will be essential for providing the pure stereoisomers needed for detailed receptor studies and ecological field trials.
Deeper Elucidation of Chemosensory Receptor Interactions
The biological activity of this compound is mediated through its interaction with specific chemosensory receptors. While the compound is known to act as a repellent to honeybees (Apis mellifera), the specific receptors involved have not been identified. mdpi.com Research on the closely related 1-octen-3-ol has shown that insects possess highly specific and enantioselective odorant receptors (ORs). For instance, the mosquito Aedes aegypti has an odorant receptor, AaOR8, that responds selectively to the (R)-(−)-enantiomer of 1-octen-3-ol. plos.org
Future research must aim to de-orphanize the receptors that detect this compound in various species. This can be achieved through:
Heterologous Expression Systems: Expressing candidate ORs from target species (e.g., Apis mellifera) in systems like Xenopus oocytes or human cell lines and then testing their response to this compound using two-electrode voltage clamp or calcium imaging techniques. plos.org
Molecular Docking: Computational modeling, similar to that performed for 1-octen-3-ol and human olfactory receptors, can predict the binding interactions between this compound and receptor models, helping to prioritize candidates for functional testing. mdpi.com
Investigating Downstream Signaling: Once a receptor is identified, elucidating its downstream signaling cascade (likely involving G-proteins like Gαolf and second messengers like cAMP) will provide a complete picture of the sensory transduction mechanism. nih.gov
Understanding these receptor interactions at a molecular level is crucial for developing targeted applications, such as novel insect repellents.
Expanding Ecological Roles and Inter-Kingdom Signaling
This compound has been identified in a variety of organisms, suggesting it plays multiple roles in chemical communication across different kingdoms. It is found in plants where it may deter herbivores vulcanchem.com, in fungi where it could be involved in fungal-fungal interactions acs.org, and it is perceived by insects as a repellent. mdpi.com The presence of such volatile compounds in diverse organisms from different kingdoms points towards a conserved role in inter-kingdom signaling. researchgate.net
Future research should explore this complex signaling network. For example, a volatile released by a fungus could be perceived by a nearby plant as a signal of a pathogenic or symbiotic interaction. Likewise, an insect may use the presence of the compound on a plant as a cue to avoid it.
Table 2: Documented and Potential Ecological Roles of this compound
| Organism Type | Documented/Potential Role | Research Focus |
|---|---|---|
| Plants (Petasites japonicus) | Attractant for pollinators or deterrent against herbivores. vulcanchem.com | Behavioral assays with relevant insects to confirm the specific ecological function. |
| Fungi (Daldinia eschscholtzii) | Potential role in fungus-fungus interactions. acs.org | Investigate its effect on the growth and development of competing or symbiotic fungi. |
| Insects (Apis mellifera) | Repellent agent (allomone). mdpi.com | Identify the receptor and neural pathways; test its efficacy on a wider range of insect species. |
| Inter-Kingdom Signaling | Plant-fungus, plant-insect, fungus-insect communication. researchgate.netresearchgate.net | Study the response of plants to fungal-produced this compound and the response of insects to the plant-produced compound. |
Expanding our understanding of these ecological roles could lead to innovative pest management strategies that manipulate natural signaling pathways.
Sustainable Production Methods for 1-Nonen-3-ol
The industrial production of fine chemicals is increasingly moving towards sustainable and "green" methods. For this compound, this involves shifting from traditional chemical synthesis to biocatalytic and fermentative processes. The biotechnological production of the related (R)-1-octen-3-ol from linoleic acid using microorganisms like Penicillium camemberti serves as a strong precedent. wikipedia.orgresearchgate.net
Future research in sustainable production should focus on two main areas:
Whole-Cell Biocatalysis: This involves using engineered or naturally producing microorganisms (e.g., yeast, bacteria, fungi) to convert renewable feedstocks into this compound. Fermentation with organisms like Saccharomyces cerevisiae has already been shown to modify the volatile profiles of substrates, demonstrating the potential for biotransformation. mdpi.com The goal would be to identify or engineer a strain that can efficiently perform the necessary enzymatic steps.
Enzyme Cascade Systems: This in vitro approach uses a series of purified enzymes to conduct the multi-step conversion from substrate to product. This allows for high specificity and avoids the complexities of cellular metabolism. Key components would include lipoxygenases, hydroperoxide lyases, and stereoselective alcohol dehydrogenases, coupled with efficient cofactor regeneration systems to make the process economically viable. exeter.ac.ukgoogle.com
These biocatalytic methods offer the promise of producing enantiomerically pure this compound in an environmentally friendly and sustainable manner, using renewable raw materials.
Q & A
Q. What are the recommended safety protocols for handling (3S)-1-Nonen-3-ol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile or chlorinated rubber gloves (tested to EN374 standards), chemical-resistant aprons, and tight-fitting safety goggles to prevent skin/eye contact .
- Ventilation : Use local exhaust ventilation or fume hoods to minimize inhalation risks. No respiratory protection is required under normal conditions, but ensure adequate airflow .
- Storage : Store in sealed containers away from ignition sources (e.g., sparks, open flames) due to high flammability. Maintain ambient temperature in well-ventilated areas .
- Waste Disposal : Segregate waste and consult local regulations for disposal. Avoid release into aquatic environments due to potential toxicity .
Q. How can researchers synthesize this compound with high enantiomeric purity?
- Methodological Answer :
- Chiral Catalysis : Use asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) to induce stereoselectivity during synthesis. Chiral ligands like BINAP or salen complexes can enhance enantiomeric excess (ee) .
- Chromatographic Resolution : Employ chiral stationary phases (CSPs) in HPLC or GC to separate enantiomers post-synthesis. For example, β-cyclodextrin columns are effective for alcohol resolution .
- Validation : Confirm ee via polarimetry or chiral GC-MS (e.g., using a Supelco β-DEX™ column) .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Use a non-polar column (e.g., DB-5MS) with temperature ramping (e.g., 50°C to 250°C at 10°C/min) for purity assessment. Compare retention indices with NIST database entries .
- Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation. Key fragments for aliphatic alcohols include m/z corresponding to [M-H2O]+ .
- NMR Spectroscopy : 1H and 13C NMR (in CDCl3) resolve stereochemistry. Key signals: δ 1.2–1.6 ppm (CH2 groups) and δ 3.6–4.0 ppm (hydroxy-bearing carbon) .
Advanced Research Questions
Q. How do stereochemical configurations (e.g., 3S vs. 3R) affect the biological activity of 1-Nonen-3-ol derivatives?
- Methodological Answer :
- In Vitro Assays : Test enantiomers in receptor-binding studies (e.g., olfactory receptors or enzyme inhibition). Use cell lines expressing target receptors and measure IC50 values .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of 3S and 3R isomers with protein targets .
- Case Study : In analogous compounds like 1-octen-3-ol, the (R)-isomer exhibits stronger fungal repellency, suggesting stereochemistry impacts bioactivity .
Q. How can researchers resolve contradictions in reported GC retention times for this compound across studies?
- Methodological Answer :
- Standardized Protocols : Adopt consistent GC parameters (column type, temperature program, carrier gas flow rate) as per NIST guidelines .
- Cross-Validation : Compare results with orthogonal techniques (e.g., NMR or FTIR) to confirm compound identity. Use certified reference materials if available .
- Collaborative Studies : Participate in interlaboratory comparisons to identify systematic errors (e.g., column degradation, detector calibration) .
Q. What strategies are recommended for studying the environmental fate of this compound?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301 tests (e.g., dissolved organic carbon analysis) to assess aerobic degradation in soil/water matrices .
- Ecotoxicology : Conduct Daphnia magna or Aliivibrio fischeri bioassays to quantify acute toxicity (EC50/LC50). Correlate results with logP values to predict bioaccumulation .
- Fugacity Modeling : Apply Level III fugacity models to predict distribution in air/water/soil compartments based on Kow and vapor pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
